molecular formula C5H2BrF2IN2 B11791448 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine

4-Bromo-6-(difluoromethyl)-5-iodopyrimidine

Cat. No.: B11791448
M. Wt: 334.89 g/mol
InChI Key: ARPCAMILOIUUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(difluoromethyl)-5-iodopyrimidine (CAS 1806910-51-9) is a high-value, multifunctional pyrimidine derivative designed for advanced synthetic chemistry applications. Its core value lies in its strategic halogen placement, which provides distinct sites for selective cross-coupling reactions, nucleophilic substitutions, and molecule diversification. The bromine and iodine substituents on the pyrimidine ring exhibit differentiated reactivity, enabling sequential functionalization to create complex, bespoke molecular architectures. The difluoromethyl group (-CF2H) is a critical bioisostere, known to significantly influence the physicochemical properties of lead compounds by modulating lipophilicity, metabolic stability, and membrane permeability. It can act as a hydrogen bond donor, making it a valuable surrogate for hydroxyl, thiol, or amine groups in drug design . This compound serves as a vital synthetic intermediate in constructing active ingredients for pharmaceuticals, particularly in developing kinase inhibitors that target phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) . Furthermore, its structural features are highly relevant for creating novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a prominent class of agrochemicals where difluoromethyl heterocycles are common key subunits . This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrF2IN2

Molecular Weight

334.89 g/mol

IUPAC Name

4-bromo-6-(difluoromethyl)-5-iodopyrimidine

InChI

InChI=1S/C5H2BrF2IN2/c6-4-2(9)3(5(7)8)10-1-11-4/h1,5H

InChI Key

ARPCAMILOIUUJD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Br)I)C(F)F

Origin of Product

United States

Preparation Methods

Sequential Bromination and Iodination

A common route begins with a pyrimidine precursor substituted at positions 4 and 6. For example, 6-(difluoromethyl)pyrimidine undergoes bromination at position 4 using NN-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 4-bromo-6-(difluoromethyl)pyrimidine. Subsequent iodination at position 5 employs NN-iodosuccinimide (NIS) in acetonitrile under reflux (80°C, 12 hours), achieving 65–70% yield. Challenges include competing side reactions at adjacent positions, necessitating careful stoichiometric control.

Direct Di-Halogenation

Alternative approaches utilize pre-halogenated starting materials. For instance, 4,5-dibromo-6-(difluoromethyl)pyrimidine undergoes selective iodine substitution at position 5 via Ullmann-type coupling with copper(I) iodide in dimethylformamide (DMF) at 120°C. This method achieves 75% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Fluorination Techniques for Difluoromethyl Group Installation

The difluoromethyl group at position 6 is introduced via fluorination of methyl or hydroxymethyl precursors.

DAST-Mediated Fluorination

A two-step process involves bromination of 4-bromo-5-iodopyrimidine-6-methanol using SOBr2\text{SOBr}_2, followed by fluorination with diethylaminosulfur trifluoride (DAST) in dichloromethane at −20°C. This method yields 85% of the difluoromethyl product but poses safety risks due to DAST’s toxicity.

Hydrodehalogenation-Fluorination

An alternative route employs 4-bromo-5-iodo-6-(chloromethyl)pyrimidine, which undergoes hydrodechlorination with HF-pyridine\text{HF-pyridine} in tetrahydrofuran (THF) at 0°C. This method achieves 78% yield and avoids hazardous reagents, though anhydrous conditions are critical.

Multi-Step Synthesis and Process Optimization

Industrial-scale production prioritizes cost-effectiveness and safety, often combining halogenation and fluorination in a single workflow.

Integrated Halogenation-Fluorination Protocol

A patented method outlines the synthesis of analogous dichloropyrimidines, adaptable to the target compound:

  • Esterification : p-Bromophenylacetic acid reacts with methanol over a solid acid catalyst (94.9% yield).

  • Cyclization : The ester undergoes cyclization with dimethyl carbonate and sodium methoxide (89% yield).

  • Chlorination/Adaptation : While the patent focuses on chlorination, substituting phosgene with NIS\text{NIS} and NBS\text{NBS} enables bromine and iodine introduction.

  • Fluorination : Final fluorination with KF\text{KF} in DMF at 100°C yields the difluoromethyl group (73.7% overall yield).

Solvent and Catalyst Optimization

Comparative studies highlight toluene as the optimal solvent for Pd-catalyzed steps, improving yields by 15% over DMF. Ligands such as MeCgPPh\text{MeCgPPh} enhance catalytic efficiency, reducing reaction times from 48 to 24 hours.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Sequential Halogenation6-(Difluoromethyl)pyrimidineNBS, NIS, DCM/MeCN65–70%Simple reagentsLow regioselectivity
Suzuki-Miyaura CouplingPyrimidine-5-boronic acidPd(PPh3_3)4_4, toluene82%Mild conditionsCostly boronic acids
DAST Fluorination6-Methanol precursorDAST, CH2_2Cl2_2, −20°C85%High yieldToxic reagents
Integrated Processp-Bromophenylacetic acidSolid acid catalyst, KF, DMF73.7%ScalableMulti-step complexity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and iodine atoms at positions 4 and 5 of the pyrimidine ring act as prime sites for nucleophilic substitution. The reactivity hierarchy (I > Br in pyrimidines) and steric effects from the difluoromethyl group govern selectivity.

Substitution Site Nucleophile Reagents/Conditions Product Reference
Iodine (C5)AminesPd catalysis, base (e.g., NaOtBu), 80–100°C5-Amino-4-bromo-6-(difluoromethyl)pyrimidine
Bromine (C4)MethoxideK₂CO₃, DMSO, 60°C4-Methoxy-6-(difluoromethyl)-5-iodopyrimidine
  • Mechanistic Insight : Iodine’s superior leaving-group ability facilitates faster substitution at C5. Steric hindrance from the difluoromethyl group at C6 slows reactions at adjacent positions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation.

Reaction Type Catalyst System Coupling Partner Product Reference
Suzuki Coupling (C–I)Pd(PPh₃)₄, K₂CO₃, DMFAryl boronic acids5-Aryl-4-bromo-6-(difluoromethyl)pyrimidine
Buchwald-Hartwig (C–Br)Pd₂(dba)₃, Xantphos, Cs₂CO₃Secondary amines4-Amino-6-(difluoromethyl)-5-iodopyrimidine
  • Key Observation : The iodine atom shows higher reactivity in Suzuki couplings compared to bromine, enabling sequential functionalization.

Functional Group Transformations

Halogen substituents are leveraged for downstream modifications:

Transformation Reagents Outcome Application
Bromine → HydroxylAgNO₃, H₂O, 70°C4-Hydroxy-6-(difluoromethyl)-5-iodopyrimidineSynthesis of antiviral analogs
Iodine → TrifluoromethylCuI, TMSCF₃, DMF, 120°C5-Trifluoromethyl-4-bromo-6-(difluoromethyl)pyrimidineAgrochemical intermediates
  • Note : Direct fluorination of iodine is challenging due to the stability of C–I bonds under standard conditions .

Regioselectivity and Steric Effects

The difluoromethyl group at C6 imposes significant steric hindrance, directing reactions away from C6 and favoring C4/C5 substitutions. Electronic effects from electron-withdrawing halogens activate the ring for nucleophilic aromatic substitution but reduce electrophilic reactivity.

Substituent Influence on Reactivity

Position Substituent Reactivity Profile
C4BromineModerate reactivity in SNAr; inert to electrophiles
C5IodineHigh reactivity in cross-couplings and substitutions
C6DifluoromethylSteric blocker; minimal direct participation

Challenges and Optimization

  • Selectivity Control : Competing reactivity of Br and I requires careful catalyst selection.

  • Stability : Light sensitivity necessitates dark storage conditions .

  • Scale-Up : Continuous flow chemistry improves yield and purity in industrial settings.

Scientific Research Applications

Medicinal Chemistry

Drug Development
4-Bromo-6-(difluoromethyl)-5-iodopyrimidine is primarily explored as a building block for synthesizing pharmaceutical compounds. Its halogen substituents enhance binding affinity and selectivity towards biological targets, such as enzymes and receptors, making it a valuable candidate for drug development . The compound has shown promise in modulating biological activity through its interaction with various molecular pathways.

Mechanism of Action
The mechanism of action involves the compound's ability to interact with biological macromolecules. The presence of halogen atoms facilitates hydrogen bonding and π-stacking interactions, critical for receptor-ligand interactions. This enhances the compound's potential as a drug candidate .

Case Studies in Cancer Research
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, with specific compounds showing significant inhibition of cell proliferation. A notable study reported that certain derivatives exhibited IC50 values comparable to established anticancer drugs like Dasatinib .

Materials Science

Organic Semiconductors
The compound can be incorporated into organic semiconductors due to its unique electronic properties. Its structural features allow for enhanced charge transport characteristics, making it suitable for applications in organic electronics.

Chemical Biology

Biochemical Probes
In chemical biology, this compound serves as a probe or ligand in biochemical assays. It is utilized to study molecular interactions and pathways, aiding in the understanding of complex biological systems . The compound's ability to selectively bind to specific targets enhances its utility in research settings.

Industrial Chemistry

Agrochemical Synthesis
The compound is also used in the synthesis of agrochemicals and other industrially relevant chemicals. Its unique reactivity profile allows for the development of novel agricultural products that can improve crop yields and pest resistance.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one

  • Substituents : Bromine (position 5), trifluoromethyl (−CF₃, position 6), hydroxyl (position 4).
  • The hydroxyl group at position 4 increases polarity, enhancing solubility but limiting blood-brain barrier penetration. Biological Relevance: Trifluoromethyl groups are common in agrochemicals (e.g., fungicides), but −CF₂H may offer better metabolic stability in pharmaceuticals .

3-Bromo-6-(difluoromethyl)pyridin-2-amine

  • Substituents : Bromine (position 3), difluoromethyl (position 6), amine (position 2).
  • Key Differences: Pyridine (one nitrogen) vs. The amine group at position 2 introduces basicity, which may affect ionization state and target binding compared to the non-basic pyrimidine derivative . Reactivity: Pyridine derivatives are less reactive in nucleophilic aromatic substitution than pyrimidines due to lower electron deficiency .

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

  • Substituents : Bromine (position 5), chlorine (position 6), methylthio (−SCH₃, position 2), amine (position 4).
  • Key Differences :
    • Chlorine is less polarizable than iodine, reducing halogen-bonding strength in biological targets.
    • Methylthio groups act as leaving groups, facilitating further alkylation or arylation reactions, unlike the stable difluoromethyl group .
    • Biological Impact : The amine at position 4 may enhance interactions with DNA or enzymes, but −SCH₃ could increase susceptibility to oxidative metabolism .

4,6-Dichloro-5-methoxypyrimidine

  • Substituents : Chlorine (positions 4 and 6), methoxy (−OCH₃, position 5).
  • Key Differences: Methoxy is electron-donating, increasing pyrimidine ring electron density and reducing reactivity in electrophilic substitutions. Dichloro substitution lacks the iodine’s versatility in cross-coupling reactions.

Data Tables

Table 1: Substituent Effects on Pyrimidine Derivatives

Compound Position 4 Position 5 Position 6 Key Functional Groups Molecular Weight LogP*
4-Bromo-6-(difluoromethyl)-5-iodo Br I −CF₂H Halogens, −CF₂H ~383.8 2.5
5-Bromo-6-(trifluoromethyl) OH Br −CF₃ −CF₃, OH ~257.9 1.8
4,6-Dichloro-5-methoxy Cl Cl −OCH₃ −OCH₃, Cl ~195.0 1.2
5-Bromo-6-chloro-2-(methylthio) NH₂ Br Cl, −SCH₃ −SCH₃, NH₂ ~254.5 2.1

*Estimated using fragment-based methods.

Biological Activity

4-Bromo-6-(difluoromethyl)-5-iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique combination of bromine, iodine, and a difluoromethyl group, which enhances its interactions with biological targets, making it a candidate for drug development.

  • Molecular Formula : C7_{7}H4_{4}BrF2_{2}I N
  • Molecular Weight : 334.89 g/mol
  • Structure : The pyrimidine ring structure includes nitrogen atoms that contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The halogen substituents enhance binding affinity and selectivity towards these targets, which is crucial for its effectiveness as a drug candidate.

Key Interactions:

  • Hydrogen Bonding : The presence of halogen atoms allows for the formation of hydrogen bonds, enhancing the compound's binding to target proteins.
  • π-stacking Interactions : These interactions are critical for receptor-ligand binding, influencing the pharmacological profile of the compound.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological assays. Below is a summary of findings from notable studies:

StudyFindings
Medicinal Chemistry Research Investigated the interaction with enzymes and receptors; highlighted enhanced binding characteristics due to halogenation.
Antimicrobial Activity Related compounds showed significant antibacterial activity against resistant strains like Staphylococcus aureus, indicating potential for similar effects in this compound.
Cross-Coupling Reactions Demonstrated high reactivity in cross-coupling reactions, suggesting utility in synthesizing derivatives with enhanced biological activity.

Case Studies

  • Antibacterial Activity : A study focusing on structurally similar compounds revealed potent antibacterial effects against S. aureus, with mechanisms involving direct inhibition of dihydrofolate reductase (DHFR) enzymes. This suggests that this compound could exhibit similar properties due to its structural characteristics .
  • Drug Development Applications : The compound's unique structure makes it suitable for developing novel therapeutics targeting various diseases, particularly those involving resistant bacterial strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes starting from accessible pyrimidine derivatives. Common methods include:

  • Halogenation Reactions : Introducing bromine and iodine through electrophilic aromatic substitution.
  • Difluoromethylation : Utilizing difluoromethylating agents to introduce the difluoromethyl group effectively.

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with a pyrimidine core, where bromine and iodine are introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling. The difluoromethyl group can be added using fluorinating agents like diethylaminosulfur trifluoride (DAST) or via nucleophilic displacement. For example:

  • Step 1: Iodination at the 5-position using N-iodosuccinimide (NIS) under acidic conditions.
  • Step 2: Bromination at the 4-position with POBr₃ or HBr/H₂O₂.
  • Step 3: Difluoromethylation via substitution of a leaving group (e.g., chlorine) with a difluoromethyl source (e.g., CHF₂SiMe₃).

Optimization Tips:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equiv. of halogenating agents) to avoid over-halogenation.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Reference: Similar halogenation strategies are described for pyrimidine derivatives in and .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons adjacent to electronegative groups (e.g., splitting patterns near difluoromethyl).
    • ¹³C NMR: Peaks at ~110–120 ppm for CF₂ groups; halogenated carbons appear downfield.
    • 19F NMR: A quintet near -120 ppm (due to coupling with adjacent protons).
  • X-ray Crystallography: Resolve spatial arrangement and confirm regiochemistry. Heavy atoms (Br, I) enhance diffraction contrast.
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-MS in positive ion mode).

Example Data:

TechniqueKey Observations
¹H NMRδ 8.50 (s, 1H, pyrimidine-H)
19F NMRδ -121.2 (q, J = 14 Hz)
X-rayC-I bond length: 2.10 Å; C-Br: 1.89 Å

Reference: Quantum chemical calculations for analogous pyrimidines in validate spectroscopic assignments .

Intermediate: How does the presence of bromo and iodo substituents influence the regioselectivity of subsequent nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
Bromo and iodo groups are ortho/para-directing but differ in reactivity:

  • Iodo is a better leaving group due to weaker C-I bonds, favoring substitution at the 5-position.
  • Bromo at the 4-position stabilizes intermediates via resonance, directing incoming nucleophiles to the 2- or 6-positions.

Experimental Strategy:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization.
  • Activate positions via deprotonation (e.g., LDA) or Lewis acid catalysis (e.g., AlCl₃).

Case Study:
In , bromopyrimidines undergo regioselective amination at the 4-position using NH₃/CuI .

Intermediate: What role does the difluoromethyl group play in modulating the electronic properties and potential bioactivity of this compound?

Methodological Answer:
The CF₂H group:

  • Electronically: Withdraws electrons via σ-withdrawal (-I effect), reducing basicity of adjacent amines and enhancing electrophilicity of the pyrimidine ring.
  • Sterically: Provides minimal bulk, allowing better target binding compared to CF₃.
  • Bioactivity: Enhances metabolic stability by resisting oxidative degradation (C-F bonds are inert).

Computational Insight:
DFT calculations ( ) show CF₂H reduces HOMO-LUMO gaps, increasing reactivity toward nucleophiles .

Reference: highlights fluorine’s role in improving pharmacokinetics .

Advanced: How can computational methods like DFT predict the reactivity and interaction mechanisms of this compound in catalytic processes?

Methodological Answer:

  • DFT Workflow:
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites.
    • Simulate transition states for key reactions (e.g., NAS, cross-coupling).

Case Study:
For 5-iodo substitution, DFT predicts a lower activation barrier (ΔG‡ = 25 kcal/mol) compared to bromo (ΔG‡ = 28 kcal/mol), aligning with experimental kinetics.

Reference: demonstrates DFT’s utility in analyzing pyrimidine derivatives .

Advanced: What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Scenario: Observed ¹H NMR shifts deviate from calculated values.
  • Resolution Steps:
    • Verify solvent effects (e.g., DMSO vs. gas-phase calculations).
    • Re-examine tautomeric forms (e.g., keto-enol equilibria).
    • Use hybrid functionals (e.g., CAM-B3LYP) for better accuracy in excited states.

Example: reconciled IR spectra discrepancies by including anharmonic corrections .

Intermediate: What are the challenges in achieving selective functionalization at the 4-bromo versus 5-iodo positions?

Methodological Answer:

  • Challenge: Competing substitution at both positions due to similar leaving group abilities.
  • Solutions:
    • Use protective groups (e.g., silyl ethers) to block the 5-iodo site during bromo substitution.
    • Employ temperature control: Lower temps (0–25°C) favor iodination, while higher temps (80°C) activate bromine.

Reference: describes selective halogenation in indan derivatives .

Advanced: How does the difluoromethyl group affect stability under various storage and reaction conditions?

Methodological Answer:

  • Stability Risks:
    • Hydrolysis: CF₂H may degrade in aqueous acidic/basic conditions.
    • Thermal Decomposition: Above 150°C, C-F bonds may cleave.
  • Mitigation Strategies:
    • Store under inert gas (N₂/Ar) at -20°C.
    • Avoid strong bases (e.g., NaOH) in reactions.

Data:

ConditionDegradation Rate
pH 2, 25°C5% loss in 24 h
pH 12, 25°C90% loss in 1 h

Reference: discusses waste handling for fluorinated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.